![molecular formula C13H10FN3O2 B11800075 7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11800075.png)
7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-(3-Fluorobenzyl)-3-méthylisoxazolo[4,5-d]pyridazin-4(5H)-one est un composé hétérocyclique qui présente une combinaison unique de motifs fluorobenzyl, méthylisoxazole et pyridazinone. Ce composé suscite un intérêt considérable en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-(3-Fluorobenzyl)-3-méthylisoxazolo[4,5-d]pyridazin-4(5H)-one implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une approche courante implique la cyclisation d'intermédiaires appropriés dans des conditions contrôlées. Par exemple, la synthèse peut commencer par la préparation d'un intermédiaire substitué par un fluorobenzyl, suivie de la cyclisation avec un dérivé de méthylisoxazole en milieu acide ou basique pour former le cycle pyridazinone désiré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui assurent un rendement et une pureté élevés. Cela implique souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour maintenir des conditions de réaction constantes et minimiser les impuretés. Le choix des solvants, des catalyseurs et des techniques de purification est crucial pour obtenir une production évolutive et rentable.
Analyse Des Réactions Chimiques
Types de réactions
La 7-(3-Fluorobenzyl)-3-méthylisoxazolo[4,5-d]pyridazin-4(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire au niveau des motifs fluorobenzyl ou méthylisoxazole.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Agents halogénants comme le N-bromosuccinimide pour la substitution électrophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
4. Applications de la recherche scientifique
La 7-(3-Fluorobenzyl)-3-méthylisoxazolo[4,5-d]pyridazin-4(5H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigated pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme composé principal dans la découverte de médicaments pour le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 7-(3-Fluorobenzyl)-3-méthylisoxazolo[4,5-d]pyridazin-4(5H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à une réponse biologique. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Benzyl-3-méthylisoxazolo[4,5-d]pyridazin-4(5H)-one : Ne possède pas l'atome de fluor, ce qui peut affecter son activité biologique.
7-(3-Chlorobenzyl)-3-méthylisoxazolo[4,5-d]pyridazin-4(5H)-one : Contient un atome de chlore au lieu du fluor, ce qui peut modifier sa réactivité et ses interactions.
Unicité
La présence de l'atome de fluor dans la 7-(3-Fluorobenzyl)-3-méthylisoxazolo[4,5-d]pyridazin-4(5H)-one améliore sa lipophilie et sa stabilité métabolique, ce qui en fait un composé unique et précieux pour diverses applications.
Propriétés
Formule moléculaire |
C13H10FN3O2 |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
7-[(3-fluorophenyl)methyl]-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C13H10FN3O2/c1-7-11-12(19-17-7)10(15-16-13(11)18)6-8-3-2-4-9(14)5-8/h2-5H,6H2,1H3,(H,16,18) |
Clé InChI |
JXNSHFTUPQPQJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(=O)NN=C2CC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


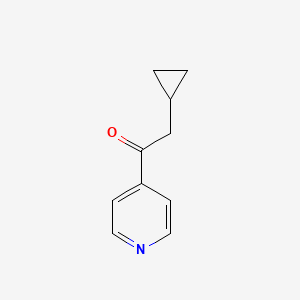
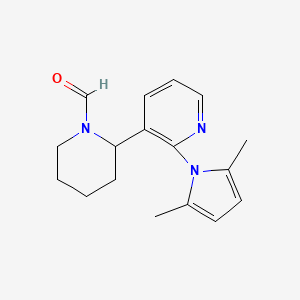



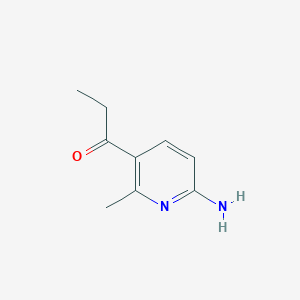
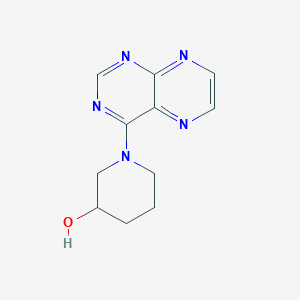

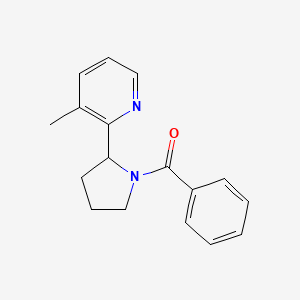
![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)
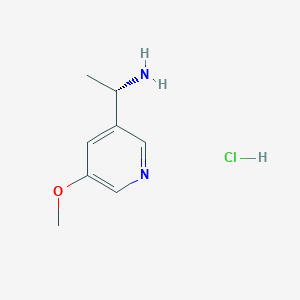

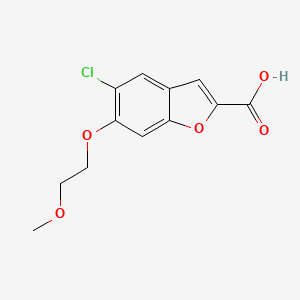
![2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)
